molecular formula C19H17ClN2O3 B2606673 N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide CAS No. 2034604-12-9

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide

Cat. No.: B2606673
CAS No.: 2034604-12-9
M. Wt: 356.81
InChI Key: JDOFRKXGQBWWST-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide is a synthetic organic compound that features a benzofuran moiety and a chlorophenyl group linked through an oxalamide bridge. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties . The incorporation of a chlorophenyl group further enhances the compound’s potential pharmacological applications.

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H17ClN2O3
  • Molecular Weight : 356.8 g/mol
  • CAS Number : 2034604-12-9

The compound features a benzofuran moiety, which is known for various biological activities, and a chlorophenyl group that may enhance its pharmacological properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, potentially leading to anticancer effects. Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which regulate the cell cycle .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may interact with microbial membranes, disrupting their integrity and leading to antimicrobial effects. This aligns with findings from related benzofuran derivatives that exhibit antimicrobial properties .
  • Modulation of Signaling Pathways : By interacting with various receptors or signaling molecules, the compound could modulate pathways associated with inflammation or cancer progression.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
FlavopiridolCDK Inhibition
Benzofuran DerivativesAntimicrobial
Oxalamide DerivativesAnticancerVarious Studies

Case Studies and Research Findings

  • Anticancer Potential : A study focusing on benzofuran derivatives demonstrated their ability to inhibit CDKs effectively, suggesting that this compound might exhibit similar properties. The structure-activity relationship indicated that modifications at specific positions could enhance potency against cancer cell lines .
  • Antimicrobial Testing : In vitro assays have shown that related compounds possess significant antimicrobial activity against various strains of bacteria and fungi. The mechanism often involves disrupting cell membrane integrity, which is critical for microbial survival . Further research is needed to evaluate the specific efficacy of this compound.
  • Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profile (absorption, distribution, metabolism, excretion) and potential toxicity of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable properties, but comprehensive toxicological evaluations are necessary.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-15-8-2-3-9-16(15)22-19(24)18(23)21-11-5-7-14-12-13-6-1-4-10-17(13)25-14/h1-4,6,8-10,12H,5,7,11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOFRKXGQBWWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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